molecular formula C15H11IN2O3 B8281091 6-amino-5-iodo-2-(4-methylphenyl)furo[2,3-b]pyridine-3-carboxylic acid

6-amino-5-iodo-2-(4-methylphenyl)furo[2,3-b]pyridine-3-carboxylic acid

Cat. No.: B8281091
M. Wt: 394.16 g/mol
InChI Key: ADNIJMRXKBVYKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-5-iodo-2-(4-methylphenyl)furo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that features a unique fusion of furan and pyridine rings

Preparation Methods

The synthesis of 6-amino-5-iodo-2-(4-methylphenyl)furo[2,3-b]pyridine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the iodination of a furan ring followed by the formation of the pyridine ring through cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

6-amino-5-iodo-2-(4-methylphenyl)furo[2,3-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-amino-5-iodo-2-(4-methylphenyl)furo[2,3-b]pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-5-iodo-2-(4-methylphenyl)furo[2,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

6-amino-5-iodo-2-(4-methylphenyl)furo[2,3-b]pyridine-3-carboxylic acid can be compared with other similar compounds such as:

    2-Amino-5-iodopyridine: This compound shares the pyridine ring but lacks the furan ring, resulting in different chemical properties and reactivity.

    5-Iodo-2-furancarboxylic acid: This compound contains the furan ring but lacks the pyridine ring, leading to different applications and biological activities.

The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C15H11IN2O3

Molecular Weight

394.16 g/mol

IUPAC Name

6-amino-5-iodo-2-(4-methylphenyl)furo[2,3-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C15H11IN2O3/c1-7-2-4-8(5-3-7)12-11(15(19)20)9-6-10(16)13(17)18-14(9)21-12/h2-6H,1H3,(H2,17,18)(H,19,20)

InChI Key

ADNIJMRXKBVYKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C3=CC(=C(N=C3O2)N)I)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-(N-acetylacetamido)-3,5-diiodopyridin-2-yl acetate (600 mg, 1.23 mmol) was dissolved in THF (40 mL) and copper(I) iodide (7.02 mg, 0.037 mmol) and bis(triphenylphosphine)palladium(II) chloride (25.9 mg, 0.037 mmol) were added. The mixture was bubbled under N2 at 0° C. for 5 min. Triethylamine (0.514 ml, 3.69 mmol) was added and the mixture was bubbled with N2 at 0° C. for 3 min. 1-ethynyl-4-methylbenzene (143 mg, 1.229 mmol) in THF (2 ml) was added and the mixture was stirred at 0° C. for 4 hr. Then mixture was warmed up to 23° C. and stirred for 16 hrs., then cooled to 0° C. Sodium acetate (403 mg, 4.92 mmol) and copper(II) chloride (496 mg, 3.69 mmol) were added, and 30 mL of methanol was added. The flask was purged with CO from a balloon and stirred at 23° C. overnight. The volatiles were removed under vacuum. 40 mL of 1.0N HCl and 100 mL of CH2Cl2 were added. The mixture was stirred at 23° C. for 30 min. The mixture was filtered and solid washed with 60 mL of CH2Cl2. The filtrates were combined and separated. The organic layer was dried over sodium sulfate, filtered and concentrated. The 440 mg of solid crude mixture including methyl 6-(N-acetylacetamido)-5-iodo-2-p-tolylfuro[2,3-b]pyridine-3-carboxylate and methyl 6-acetamido-5-iodo-2-p-tolylfuro[2,3-b]pyridine-3-carboxylate was dissolved in MeOH and stirred with SODIUM HYDROXIDE (8 ml, 8.00 mmol) at 60° C. for 2 hrs. The MeOH was removed under vacuum and 30 ml water was added. The aqueous was extracted with ethyl ether to remove neutral impurities. The aqueous layer was acidified to pH 4-5 and precipitate was filtered and washed w/water and dried under vacuum to afford 300 mg (0.76 mmol, 62%) 6-amino-5-iodo-2-p-tolylfuro[2,3-b]pyridine-3-carboxylic acid. MS-ES [M+H]+=395.0; LC-RT=1.14 min, Method A
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
0.514 mL
Type
reactant
Reaction Step Three
Quantity
143 mg
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Quantity
403 mg
Type
reactant
Reaction Step Five
Quantity
496 mg
Type
catalyst
Reaction Step Five
Quantity
8 mL
Type
reactant
Reaction Step Six
Name
copper(I) iodide
Quantity
7.02 mg
Type
catalyst
Reaction Step Seven
Quantity
25.9 mg
Type
catalyst
Reaction Step Seven

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